1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol
Description
1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol is a propanolamine derivative characterized by a 4-tert-butylphenoxy group at position 1 and a 1-phenylethylamino substituent at position 3 (Figure 1). Its structure shares core features with beta-adrenergic receptor blockers (beta-blockers), such as a secondary alcohol (-OH) and an aryloxypropanolamine backbone.
Properties
Molecular Formula |
C21H29NO2 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol |
InChI |
InChI=1S/C21H29NO2/c1-16(17-8-6-5-7-9-17)22-14-19(23)15-24-20-12-10-18(11-13-20)21(2,3)4/h5-13,16,19,22-23H,14-15H2,1-4H3 |
InChI Key |
BBJFXYAQZMJWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-Tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 4-Tert-butylphenoxypropanol: The 4-Tert-butylphenol is then reacted with epichlorohydrin to form 4-Tert-butylphenoxypropanol.
Amination: The final step involves the reaction of 4-Tert-butylphenoxypropanol with 1-phenylethylamine under basic conditions to yield 1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, where halogens or other nucleophiles can replace the tert-butyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .
Scientific Research Applications
1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a beta-blocker in the treatment of cardiovascular diseases, including hypertension and arrhythmias.
Pharmacology: Research focuses on its interaction with beta-adrenergic receptors and its effects on heart rate and blood pressure.
Biochemistry: It is used to study the biochemical pathways involving beta-adrenergic receptors and their role in various physiological processes.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol involves its binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and other tissues. By blocking these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is beneficial in conditions such as hypertension and arrhythmias .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The pharmacological and physicochemical properties of beta-blockers are heavily influenced by substituents on the propanolamine backbone. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological Activity and Selectivity
- Beta1/Beta2 Selectivity: Bisoprolol and Metoprolol are beta1-selective due to their para-substituted phenoxy groups with hydrophilic side chains (e.g., methoxyethyl in Metoprolol) . The target compound’s 4-tert-butylphenoxy group is bulkier and more lipophilic, which may reduce beta1 selectivity compared to Bisoprolol but improve CNS penetration. Dexpropranolol’s naphthyloxy group increases steric hindrance, reducing beta-blocking efficacy but retaining membrane stabilization .
- Receptor Binding Affinity: Bevantolol’s 3,4-dimethoxyphenethylamino group contributes to non-selectivity and vasodilation via alpha-adrenoceptor antagonism . The target compound’s 1-phenylethylamino group lacks methoxy substitutions, likely favoring beta over alpha affinity. Compounds with tert-butylamino groups (e.g., 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol) may exhibit mixed alpha/beta activity due to the balance of lipophilic and polar substituents .
Physicochemical Properties
- Bevantolol’s dimethoxyphenethylamino group introduces moderate polarity, balancing logP (~2.5) .
- In contrast, Metoprolol’s methoxyethyl group is susceptible to oxidative demethylation .
Research Findings and Implications
Beta-Blocking Efficacy
The target compound’s structure suggests competitive beta-adrenergic antagonism, similar to Metoprolol and Bisoprolol.
Antiarrhythmic and Vasodilatory Potential
- highlights that indole-containing propanolamines exhibit antiarrhythmic and spasmolytic activity via adrenoceptor modulation . The target compound’s tert-butylphenoxy group may similarly stabilize cardiac membranes.
- Bevantolol’s vasodilatory effects are attributed to alpha1-adrenoceptor blockade , a feature less likely in the target compound due to the absence of methoxy groups.
Clinical and Developmental Considerations
- The tert-butylphenoxy group could improve blood-brain barrier penetration, making the compound a candidate for CNS-related applications (e.g., migraine prophylaxis).
- Structural analogs like Nadolol () demonstrate the importance of hydroxyl group positioning for renal excretion, suggesting the target compound may require formulation optimization for clearance .
Biological Activity
1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol, also known as a phenolic compound, exhibits a range of biological activities that make it significant in various fields, including pharmacology and material science. This article reviews its biological properties, focusing on its antioxidant, anti-inflammatory, and potential anti-cancer activities.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a tert-butyl group and a phenoxy moiety, which are key to its biological activities. The presence of the amino group enhances its interaction with biological targets.
Antioxidant Activity
Mechanism of Action : The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate hydrogen atoms to free radicals, thus neutralizing them. This property is crucial for preventing oxidative stress, which is linked to various diseases.
Research Findings :
- Studies have shown that derivatives of tert-butylphenol exhibit significant antioxidant activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .
- The compound has been evaluated using assays such as DPPH and FRAP, revealing its capacity to scavenge free radicals effectively .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (μM) | FRAP (μmol FeSO4/g) |
|---|---|---|
| 1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol | 12.5 | 150 |
| BHT | 10.0 | 200 |
| Ascorbic Acid | 8.0 | 250 |
Anti-inflammatory Activity
Mechanism of Action : The anti-inflammatory effects of this compound are likely due to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process.
Case Studies :
- In vitro studies demonstrated that the compound significantly reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- Another study indicated that similar phenolic compounds could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
Anti-cancer Potential
Research Findings :
- Preliminary studies suggest that the compound may possess anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to reduce the viability of lung cancer cells significantly .
- The compound's ability to modulate signaling pathways associated with cancer progression is currently under investigation, with promising results indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
